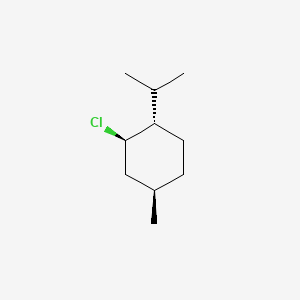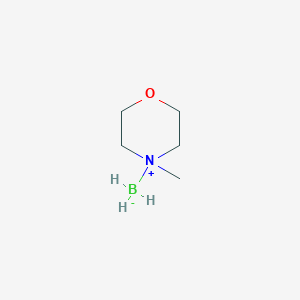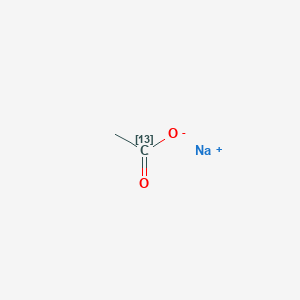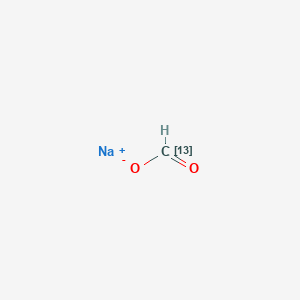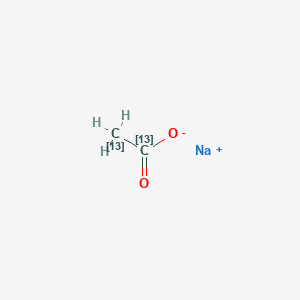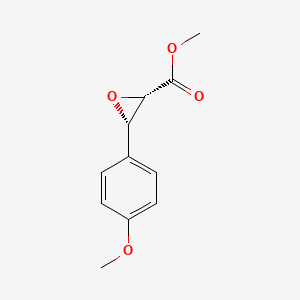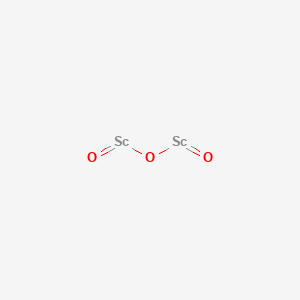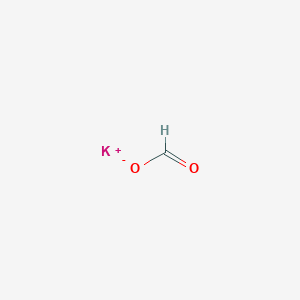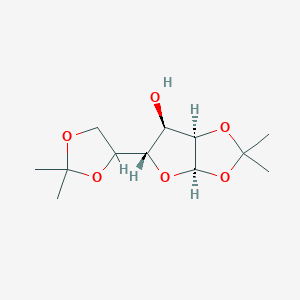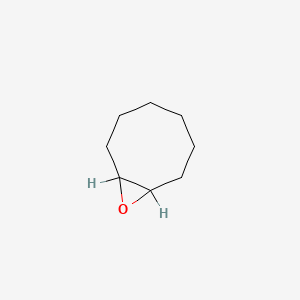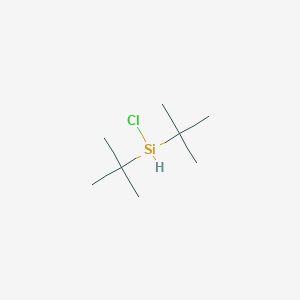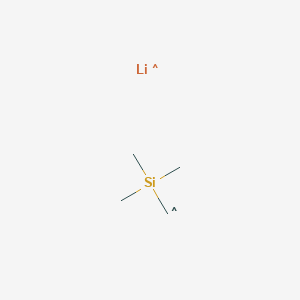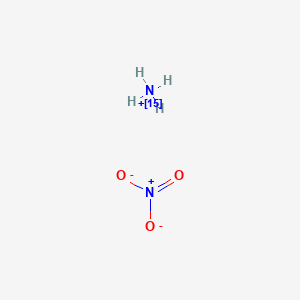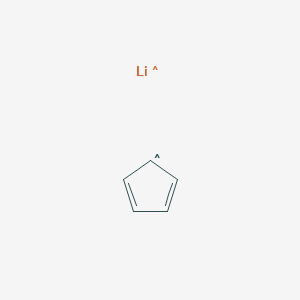
CID 101928008
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 101928008 is an organolithium compound with the chemical formula C5H5Li. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organic synthesis, particularly in the preparation of metallocenes and other cyclopentadienyl derivatives .
Métodos De Preparación
CID 101928008 can be synthesized through several methods:
Deprotonation of Cyclopentadiene: This method involves the deprotonation of cyclopentadiene using a strong base such as butyllithium.
Reduction of Cyclopentadiene with Lithium Metal: This method involves the reduction of cyclopentadiene with lithium metal, resulting in the formation of this compound.
Nucleophilic Carbolithiation: This method involves the nucleophilic addition of lithium to the exocyclic double bond of a fulvene or its enolisation.
Análisis De Reacciones Químicas
CID 101928008 undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form cyclopentadienyl radicals.
Reduction: It can be reduced to form lithium hydride and cyclopentadiene.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Common reagents used in these reactions include butyllithium, THF, and various electrophiles. Major products formed from these reactions include metallocenes and other cyclopentadienyl derivatives .
Aplicaciones Científicas De Investigación
CID 101928008 has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of metallocenes and other organometallic compounds.
Biology: It is used in the study of biological systems that involve metal ions.
Medicine: It is used in the development of pharmaceuticals that involve metal coordination complexes.
Industry: It is used in the production of catalysts and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of CID 101928008 involves the coordination of the lithium ion with the cyclopentadienyl ring. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of metallocene complexes and other organometallic compounds .
Comparación Con Compuestos Similares
CID 101928008 can be compared with other similar compounds such as:
Sodium Cyclopentadienide: Similar in structure but uses sodium instead of lithium.
Potassium Cyclopentadienide: Similar in structure but uses potassium instead of lithium.
Lithium Pentamethylcyclopentadienide: Similar in structure but has additional methyl groups on the cyclopentadienyl ring.
The uniqueness of this compound lies in its specific reactivity and stability, which makes it particularly useful in the synthesis of metallocenes and other organometallic compounds .
Propiedades
InChI |
InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVTAXHEPEOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C1=C[CH]C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16733-97-4 |
Source


|
| Record name | 2,4-Cyclopentadien-1-yllithium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16733-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
